3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used in borylation reactions .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This process involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound is involved in several biochemical pathways. It can participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . Additionally, it can participate in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it is involved in. For instance, in the borylation reaction, the compound adds a boron atom to the benzylic C-H bond of alkylbenzenes , which can lead to the formation of new compounds with potential biological activity.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, the storage temperature for similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is 2-8°C , suggesting that this compound may also require specific storage conditions for optimal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of the corresponding pyridine derivative. One common method is the palladium-catalyzed borylation of 3-ethyl-5-bromopyridine with bis(pinacolato)diboron. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: A palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of this compound boronic acid.
Reduction: Formation of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the coupling partner used.
Scientific Research Applications
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both an ethyl group and a dioxaborolane moiety on the pyridine ring. This combination imparts specific reactivity and properties that are distinct from other boronic esters. The ethyl group can influence the electronic properties of the pyridine ring, while the dioxaborolane moiety provides a versatile handle for various chemical transformations.
Properties
IUPAC Name |
3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-6-10-7-11(9-15-8-10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORWYTDAFKMPER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174996 | |
Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220696-49-0 | |
Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220696-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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